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Compound of Interest

Compound Name: 5-Bromo-2,3-dimethylpyrazine

Cat. No.: B1501785

An In-Depth Technical Guide to 5-Bromo-2,3-dimethylpyrazine: Properties, Synthesis, and
Applications

Executive Summary

5-Bromo-2,3-dimethylpyrazine is a halogenated heteroaromatic compound of significant
interest in synthetic and medicinal chemistry. As a derivative of pyrazine, a structural motif
found in numerous biologically active molecules and flavor compounds, it serves as a versatile
building block for the synthesis of more complex chemical entities.[1] The presence of a
bromine atom provides a reactive handle for a variety of cross-coupling reactions, while the
methyl groups influence the molecule's electronic properties and steric profile. This guide
provides a comprehensive overview of its chemical structure, physicochemical properties,
spectroscopic signature, a validated synthesis protocol, and its current and potential
applications for researchers in drug discovery and materials science.

Introduction to Pyrazines in Chemical Research

Pyrazines are a class of six-membered aromatic heterocycles containing two nitrogen atoms at
positions 1 and 4.[2] This structural unit is prevalent in many natural products, contributing to
the characteristic aromas of roasted foods, coffee, and cocoa.[3] Beyond their sensory
properties, pyrazine derivatives are crucial scaffolds in medicinal chemistry. The pyrazine ring
can engage in hydrogen bonding and other non-covalent interactions with biological targets.
Several FDA-approved drugs, such as the antituberculosis agent Pyrazinamide and the diuretic
Amiloride, feature this core structure, highlighting its pharmacological importance.[4][5] The
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introduction of substituents, such as halogens and alkyl groups, allows for the fine-tuning of a
molecule's steric, electronic, and pharmacokinetic properties, making substituted pyrazines like
5-Bromo-2,3-dimethylpyrazine valuable intermediates in the development of novel
therapeutics and functional materials.[6]

Core Compound Profile: 5-Bromo-2,3-
dimethylpyrazine

5-Bromo-2,3-dimethylpyrazine is characterized by a pyrazine ring substituted with two methyl
groups at the 2- and 3-positions and a bromine atom at the 5-position. The bromine atom,
being an electron-withdrawing group, influences the reactivity of the pyrazine ring, making the
compound a key intermediate for creating more complex molecules through substitution
reactions.[1]

Chemical Structure

The structural arrangement of 5-Bromo-2,3-dimethylpyrazine is fundamental to its chemical
behavior.

Caption: Chemical structure of 5-Bromo-2,3-dimethylpyrazine.

Physicochemical Properties

A summary of the key physical and chemical properties of 5-Bromo-2,3-dimethylpyrazine is
provided below. These properties are essential for designing experimental conditions, including
solvent selection, reaction temperature, and purification methods.
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Property Value Source
CAS Number 111454-68-3 [1][7]
Molecular Formula CeH7BrN2 [1]
Molecular Weight 187.04 g/mol [1][8]

Data not available, likely a
Appearance . o [1]
solid or liquid

Boiling Point 218.0 £+ 35.0 °C (Predicted) [1]
Density 1.500 + 0.06 g/cm? (Predicted) [1]
pKa -0.16 + 0.10 (Predicted) [1]

Store under inert gas (Nitrogen
Storage [1]
or Argon) at 2-8°C

Structural Analysis & Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of 5-Bromo-2,3-
dimethylpyrazine after synthesis. The expected spectral data are as follows:

e 1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be
relatively simple. It should exhibit three distinct signals:

o Asinglet in the aromatic region (& 7.5-8.5 ppm) corresponding to the single proton on the
pyrazine ring (H-6).

o Two singlets in the aliphatic region (& 2.0-3.0 ppm), each integrating to 3 protons,
corresponding to the two non-equivalent methyl groups at the C-2 and C-3 positions. The
exact chemical shifts would be influenced by the electronic environment.

e 13C NMR (Carbon Nuclear Magnetic Resonance): The 13C NMR spectrum should show six
distinct signals for the six carbon atoms in the molecule, as they are all in unique chemical
environments.
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o Four signals in the aromatic region (6 120-160 ppm) for the four carbon atoms of the
pyrazine ring. The carbon atom bonded to the bromine (C-5) would be expected at a lower
field compared to the other CH carbon (C-6).

o Two signals in the aliphatic region (& 15-25 ppm) for the two methyl group carbons.

e Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the
compound. The mass spectrum should show a characteristic isotopic pattern for a molecule
containing one bromine atom, with two major peaks of nearly equal intensity separated by 2
m/z units (for the 7°Br and 8!Br isotopes). The molecular ion peaks would be expected at m/z
186 and 188.

e Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands.

[9]

o C-H stretching from the aromatic ring and methyl groups (~2900-3100 cm™1).
o C=N and C=C stretching vibrations from the pyrazine ring (~1400-1600 cm~1).
o C-Br stretching, typically found in the fingerprint region (< 800 cm™1).

Synthesis and Reaction Mechanisms

While multiple synthetic routes may exist, a common and reliable method for the preparation of
bromo-substituted N-heterocycles is via the Sandmeyer-type reaction, involving the
diazotization of an amino precursor followed by bromination.

Bromination
(CuBr)

Diazotization
(NaNOz, HBr, H20, 0-5 °C)

Pyrazine Diazonium Salt

(In situ intermediate) 5-Bromo-2,3-dimethylpyrazine

2,3-Dimethyl-5-aminopyrazine

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 5-Bromo-2,3-dimethylpyrazine.

Experimental Protocol: Synthesis of 5-Bromo-2,3-
dimethylpyrazine
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This protocol is a representative procedure based on established methods for the synthesis of
similar bromo-heterocycles. Causality: The reaction is conducted at low temperatures (0-5 °C)
because diazonium salts are thermally unstable and can decompose prematurely. Hydrobromic
acid serves as both the acid catalyst and the source of the bromide counterion. Copper(l)
bromide is a classic catalyst for the Sandmeyer reaction, facilitating the displacement of the
diazonium group with bromide.

Materials:

e 2,3-Dimethyl-5-aminopyrazine

e Hydrobromic acid (HBr, 48% aqg.)

e Sodium nitrite (NaNO2)

o Copper(l) bromide (CuBr)

o Deionized water

o Diethyl ether or Dichloromethane

» Saturated sodium bicarbonate solution
 Brine (saturated NaCl solution)

¢ Anhydrous magnesium sulfate (MgSQOa)
Procedure:

» Diazonium Salt Formation:

o In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer,
and dropping funnel, dissolve 2,3-Dimethyl-5-aminopyrazine (1.0 eq) in a solution of
hydrobromic acid (48%, ~3.0 eq) and water.

o Cool the mixture to 0-5 °C in an ice-salt bath.

o Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
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o Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the internal
temperature does not exceed 5 °C.

o Stir the resulting mixture for an additional 30 minutes at 0-5 °C after the addition is
complete. The formation of the diazonium salt is typically observed.

e Bromination (Sandmeyer Reaction):

o In a separate flask, prepare a solution or suspension of Copper(l) bromide (1.2 eq) in
hydrobromic acid (48%, ~1.5 eq).

o Slowly add the cold diazonium salt solution from Step 1 to the CuBr mixture. Vigorous
nitrogen gas evolution will be observed.

o After the initial effervescence subsides, allow the reaction mixture to warm to room
temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction
goes to completion.

o Workup and Purification:

o Cool the reaction mixture to room temperature and extract the product with an organic
solvent like diethyl ether or dichloromethane (3x volumes).

o Combine the organic layers and wash sequentially with deionized water, saturated sodium
bicarbonate solution (to neutralize excess acid), and brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the
solvent under reduced pressure.

o The crude product can be purified by column chromatography on silica gel or by distillation
under reduced pressure to yield pure 5-Bromo-2,3-dimethylpyrazine.

Self-Validation: The protocol's success is validated by obtaining spectroscopic data (NMR, MS)
consistent with the target structure and achieving a satisfactory yield and purity, as determined
by chromatographic methods (TLC, GC).

Reactivity and Applications in Development
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The primary utility of 5-Bromo-2,3-dimethylpyrazine in research and development stems from
its reactivity, which makes it a valuable synthetic intermediate.[1]

Key Reactions

The C-Br bond is the most reactive site for transformations, particularly palladium-catalyzed
cross-coupling reactions. This capability is paramount in drug development for rapidly building
molecular complexity.

Potential Cross-Coupling Reactions Resulting Scaffolds
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Click to download full resolution via product page
Caption: Reactivity profile of 5-Bromo-2,3-dimethylpyrazine.

e Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, attaching
aryl or heteroaryl groups.[4][10]

¢ Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to amino-
pyrazine derivatives.

¢ Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, yielding alkynyl-
pyrazines.
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Applications

Pharmaceutical Development: As a versatile building block, it is used in the synthesis of
novel compounds for screening as potential drug candidates. The pyrazine core is a known
pharmacophore, and modifications via the bromo-substituent can lead to compounds with
activity against various targets, including kinases, ion channels, and receptors.[1][6]

Agrochemicals: Substituted pyrazines are used in the development of new herbicides and
pesticides. This compound could serve as a precursor to molecules with enhanced efficacy
or improved environmental profiles.[1]

Materials Science: Heteroaromatic compounds are used in the synthesis of organic light-
emitting diodes (OLEDSs), sensors, and other functional materials. The specific electronic
properties of this pyrazine derivative could be exploited in these areas.

Flavor and Fragrance: Although the bromo-substituent itself is not desirable in a final flavor
product, it can be used as an intermediate to synthesize other pyrazine derivatives that
contribute to complex flavor profiles.[1]

Safety and Handling

Proper handling of 5-Bromo-2,3-dimethylpyrazine is essential in a laboratory setting. Based

on available safety data sheets, the compound presents several hazards.

Hazard Classification: Harmful if swallowed (Acute toxicity, Oral, Category 4), Causes skin
irritation (Category 2), Causes serious eye irritation (Category 2), and may cause respiratory
irritation (Category 3).[7][11]

Precautionary Measures:

o Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical
fume hood.[12][13] Ensure eyewash stations and safety showers are readily accessible.
[11]

o Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles,
and a lab coat.[7][14]
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o Handling: Avoid breathing dust, fumes, or vapors.[7] Do not eat, drink, or smoke when
using this product.[12] Wash hands thoroughly after handling.[11]

o Storage: Store in a well-ventilated place. Keep the container tightly closed and stored
under an inert atmosphere at the recommended temperature (2-8°C).[1][7]

Conclusion

5-Bromo-2,3-dimethylpyrazine is a strategically important chemical intermediate with a well-
defined profile of properties and reactivity. Its value lies in the combination of the
pharmacologically relevant pyrazine core and the synthetically versatile bromine handle. For
researchers in drug discovery, agrochemicals, and materials science, this compound offers a
reliable starting point for the construction of novel, high-value molecules through established
synthetic transformations like palladium-catalyzed cross-coupling. A thorough understanding of
its properties, synthesis, and safe handling procedures is crucial for its effective utilization in
research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.youtube.com/watch?v=ElJaawtKsf0
https://www.researchgate.net/publication/362032408_Cross-Coupling_Reactions_of_5-Bromo-123-triazines/fulltext/63968bae11e9f00cda3b83db/Cross-Coupling-Reactions-of-5-Bromo-1-2-3-triazines.pdf
https://www.fishersci.com/store/msds?partNumber=AAH5056403&productDescription=5-BROMO-2-FLRO-M-XYLENE+97%25+1G&vendorId=VN00024248&countryCode=US&language=en
https://static.cymitquimica.com/products/54/pdf/sds-OR46088.pdf
https://www.sigmaaldrich.com/US/en/sds/aldrich/d23408
https://www.tcichemicals.com/BE/en/sds/B4370_EU_6N.pdf
https://www.benchchem.com/product/b1501785#5-bromo-2-3-dimethylpyrazine-chemical-properties-and-structure
https://www.benchchem.com/product/b1501785#5-bromo-2-3-dimethylpyrazine-chemical-properties-and-structure
https://www.benchchem.com/product/b1501785#5-bromo-2-3-dimethylpyrazine-chemical-properties-and-structure
https://www.benchchem.com/product/b1501785#5-bromo-2-3-dimethylpyrazine-chemical-properties-and-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1501785?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1501785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

